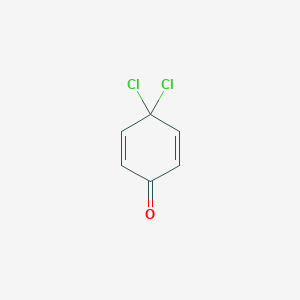
Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes an octan-2-yl group, a 3-chloro-4,5-diethoxyphenyl group, and a carbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-chloro-4,5-diethoxyphenol with octan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:
3-chloro-4,5-diethoxyphenol+octan-2-yl isocyanate→Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamate derivatives.
Substitution: Substituted phenyl carbamates with various functional groups.
科学研究应用
Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
相似化合物的比较
- Methyl (3-chloro-4,5-diethoxyphenyl)carbamate
- Ethyl (3-chloro-4,5-diethoxyphenyl)carbamate
- Propyl (3-chloro-4,5-diethoxyphenyl)carbamate
Comparison: Octan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to its longer alkyl chain (octan-2-yl group), which can influence its solubility, reactivity, and biological activity. Compared to its shorter-chain analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
属性
CAS 编号 |
84971-71-1 |
|---|---|
分子式 |
C19H30ClNO4 |
分子量 |
371.9 g/mol |
IUPAC 名称 |
octan-2-yl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C19H30ClNO4/c1-5-8-9-10-11-14(4)25-19(22)21-15-12-16(20)18(24-7-3)17(13-15)23-6-2/h12-14H,5-11H2,1-4H3,(H,21,22) |
InChI 键 |
GNXNZKHIFLLBAP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)OC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)

![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)

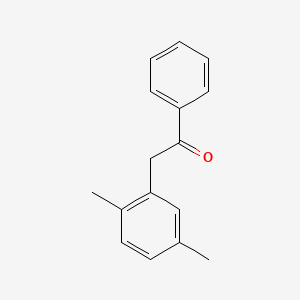
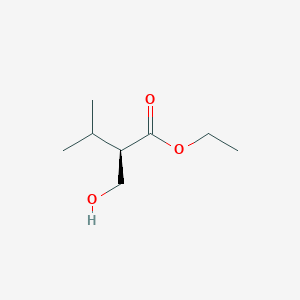
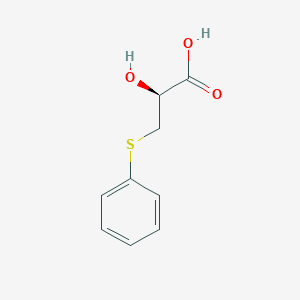
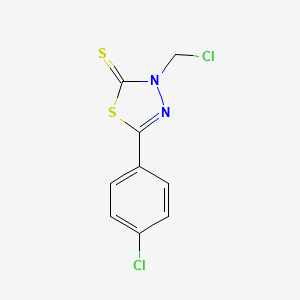
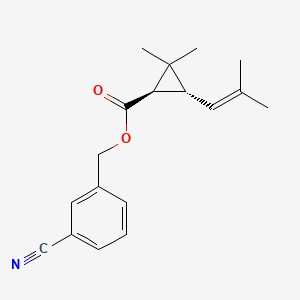
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
